Azetidine vs. Oxetane: TPSA and Hydrogen Bonding
When selecting between oxygen-containing four-membered heterocyclic building blocks, 2-(azetidin-3-yloxy)acetamide demonstrates a TPSA of 64.4 Ų, which is 8.6 Ų higher than the corresponding carboxylic acid analog 2-(azetidin-3-yloxy)acetic acid (55.8 Ų), and offers a basic amine center not present in oxetane derivatives . The primary amide provides two hydrogen bond donors and three acceptors, compared to one donor and three acceptors for the carboxylic acid analog, enabling stronger and more directional interactions with biological targets. This difference in hydrogen bonding capacity influences aqueous solubility and target engagement profiles in fragment-based screens .
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 64.4 Ų (free base) |
| Comparator Or Baseline | 2-(azetidin-3-yloxy)acetic acid: 55.8 Ų |
| Quantified Difference | +8.6 Ų (15.4% higher) |
| Conditions | Computed using Cactvs 3.4.6.11 as reported in vendor technical data |
Why This Matters
Higher TPSA correlates with improved aqueous solubility and reduced passive membrane permeability, which is desirable for optimizing the physicochemical profile of oral drug candidates within Lipinski's Rule of Five space.
